REACTION_CXSMILES
|
N1(N)C=CC=C1.C([O-])(O)=O.[Na+].ClC(OCC)=O.C(OC(=O)NN1C=CC=C1)C.CC(C)([O-])C.[K+].C(Br)C1C=CC=CC=1.C(OC(=O)[N:47]([CH2:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)[N:48]1[CH:52]=[CH:51][CH:50]=[CH:49]1)C.[OH-].[Na+]>ClCCl.O1CCCC1.C(O)CO.O>[CH2:53]([NH:47][N:48]1[CH:52]=[CH:51][CH:50]=[CH:49]1)[C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1 |f:1.2,5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)N
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(NN1C=CC=C1)=O
|
Name
|
N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NN1C=CC=C1)=O
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(N(N1C=CC=C1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at ambient temperature for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (saturated NaCl solution, anhydrous MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid, 17 g (95%), m.p. 60°-61° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 5° C. for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 5° C. for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at ambient temperature for four hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stirred for five minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (saturated NaCl, anhydrous MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to an oil, 14 g (98%) of N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
|
Type
|
STIRRING
|
Details
|
After stirring at 120° C. for seven hours
|
Duration
|
7 h
|
Type
|
STIRRING
|
Details
|
stirred for five minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (saturated NaCl, anhydrous MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to an oil, which
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NN1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |